molecular formula C9H17N3 B11742341 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B11742341
M. Wt: 167.25 g/mol
InChI Key: UNEHHSFOLQSIQG-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound is particularly interesting due to its structural features, which include a pyrazole ring substituted with dimethyl and propylamine groups

Preparation Methods

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the propylamine group can be replaced with other functional groups using appropriate reagents and conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of pyrazole derivatives in various fields.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H17N3/c1-4-5-10-6-9-7-11-12(3)8(9)2/h7,10H,4-6H2,1-3H3

InChI Key

UNEHHSFOLQSIQG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1)C)C

Origin of Product

United States

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